2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole
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Overview
Description
2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole is a heterocyclic compound that features a unique structure combining a methoxyphenyl group and two thiophene rings attached to an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, modulating their activity. For instance, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-bis(thiophen-2-YL)-1H-imidazole: Similar structure but lacks the methoxy group, which may affect its electronic properties and biological activity.
2-(4-Hydroxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and solubility.
2-(4-Methylphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole: Features a methyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of the methoxy group in 2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole imparts unique electronic and steric properties, making it distinct from its analogs. This modification can enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4,5-dithiophen-2-yl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-21-13-8-6-12(7-9-13)18-19-16(14-4-2-10-22-14)17(20-18)15-5-3-11-23-15/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVGOIDCRAQICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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